4-Amino-6-(3,4,5-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Description
4-Amino-6-(3,4,5-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a triazine-thiol derivative characterized by a 1,3,5-triazine core functionalized with a 3,4,5-trimethoxyphenyl substituent at position 6 and a thiol group at position 2. The 3,4,5-trimethoxyphenyl group is pharmacologically significant, often associated with enhanced lipophilicity and bioactivity in medicinal chemistry, as seen in combretastatin analogs ().
Properties
IUPAC Name |
4-amino-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-17-7-4-6(5-8(18-2)9(7)19-3)10-14-11(13)16-12(20)15-10/h4-5,10H,1-3H3,(H4,13,14,15,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZCJULRKACUJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2NC(=S)NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes have been shown to display potent inhibitory effects against flt3 tyrosine kinase. FLT3 tyrosine kinase plays a crucial role in the proliferation and survival of certain types of cells.
Biochemical Analysis
Biological Activity
4-Amino-6-(3,4,5-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C₁₂H₁₆N₄O₃S. Its structure features a triazine core with a trimethoxyphenyl substituent and a thiol group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₄O₃S |
| Molecular Weight | 288.35 g/mol |
| Boiling Point | 444.2 °C (predicted) |
| Density | 1.44 g/cm³ (predicted) |
| pKa | 10.80 (predicted) |
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
- Mechanism of Action : The compound interacts with biological macromolecules such as tubulin, leading to cell cycle arrest in the G2/M phase. This interaction is facilitated by hydrogen bonding between the thiol group and specific amino acids in tubulin .
- Case Study : In vitro studies demonstrated that derivatives of similar triazine structures exhibited IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines. The presence of the trimethoxyphenyl moiety was crucial for enhancing anticancer activity .
Anti-inflammatory Effects
The compound's thiol group may contribute to its anti-inflammatory properties by modulating oxidative stress and inflammatory pathways.
- Research Findings : In vitro assays indicated that compounds with similar structures could reduce microglial activation and astrocyte proliferation in models of neuroinflammation .
Antioxidant Activity
This compound has also been evaluated for its antioxidant capabilities.
- Mechanism : The antioxidant activity is attributed to the thiol group’s ability to scavenge free radicals and mitigate oxidative damage in cells .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis; inhibits tubulin polymerization |
| Anti-inflammatory | Reduces microglial activation; modulates cytokine release |
| Antioxidant | Scavenges free radicals; protects against oxidative stress |
Scientific Research Applications
Scientific Applications of 4-Amino-6-(3,4,5-trimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
This compound is a triazine derivative with diverse applications in scientific research. This compound can participate in various chemical reactions, allowing for derivatization to enhance its properties for specific applications. Its mechanism of action primarily involves interaction with biological macromolecules, making it crucial for developing therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves several steps, and can be optimized for yield and purity through techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. The molecular structure features can be visualized using molecular modeling software to analyze bond angles and distances, which are critical for understanding reactivity and interaction with biological targets.
Physical and Chemical Properties
The physical and chemical properties of this compound are essential for determining suitable storage conditions and handling procedures in laboratory settings.
Applications in Scientific Research
This compound represents a valuable target for further research aimed at exploring its full potential in various scientific fields. Specifically, some scientific applications include:
- Derivatization: This compound can undergo reactions that allow for the creation of derivatives with enhanced properties for specific applications.
- Interaction with biological macromolecules: It interacts with biological macromolecules, making it potentially useful in therapeutic applications.
- Antifungal activity: Triazole-3-thioesters, which are structurally related, have demonstrated significant antifungal activities against fungal strains such as Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus .
1,3,5-Triazine Derivatives as Anticancer Agents
1,3,5-triazines have demonstrated potential as anticancer agents by targeting human DNA topoisomerase IIα (htIIα) . Novel 4-amino-6-(phenylamino)-1,3,5-triazines have been identified as htIIα inhibitors that target the ATP binding site . One compound in the 1,3,5-triazine series displayed cytotoxicity in hepatocellular carcinoma (HepG2) cell lines and selectivity against human umbilical vein endothelial (HUVEC) cell lines .
Comparison with Similar Compounds
Structural and Functional Insights
- Electron-Donating vs. In contrast, methoxy groups (in the trimethoxyphenyl analog) are electron-donating, enhancing aromatic stability and interaction with hydrophobic pockets.
- Heterocyclic Substituents : Pyridine () and furan () substituents introduce heteroatoms, influencing solubility and hydrogen-bonding capacity. The trimethoxyphenyl group lacks heteroatoms but offers steric bulk and lipophilicity.
- Biological Relevance : Indole-containing derivatives () may target tryptophan-associated biological pathways, whereas the trimethoxyphenyl group is linked to tubulin inhibition in combretastatin analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
